molecular formula C19H22O3 B8701188 1,5-Dibenzyloxy-3-pentanone CAS No. 241477-36-1

1,5-Dibenzyloxy-3-pentanone

Cat. No.: B8701188
CAS No.: 241477-36-1
M. Wt: 298.4 g/mol
InChI Key: ABKANBSVZLTZJE-UHFFFAOYSA-N
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Description

1,5-Dibenzyloxy-3-pentanone is a synthetic organic compound featuring a pentanone backbone with benzyloxy (-OCH₂C₆H₅) groups at the 1 and 5 positions and a ketone moiety at the 3 position. The benzyloxy groups likely act as protective moieties, enhancing steric hindrance and stability under acidic or basic conditions, which is critical in multi-step organic syntheses.

Properties

CAS No.

241477-36-1

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

1,5-bis(phenylmethoxy)pentan-3-one

InChI

InChI=1S/C19H22O3/c20-19(11-13-21-15-17-7-3-1-4-8-17)12-14-22-16-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

ABKANBSVZLTZJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)CCOCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

3-Hydroxy-1,5-Diphenyl-1-Pentanone (CAS 60669-64-9)

  • Molecular Formula : C₁₇H₁₈O₂ .
  • Key Differences : Replaces benzyloxy groups with hydroxyl (-OH) and phenyl substituents.
  • However, the absence of protective groups makes it more reactive toward nucleophiles or oxidizing agents .

1,5-Dichloro-3-Pentanone (CAS 3592-25-4)

  • Molecular Formula : C₅H₈Cl₂O .
  • Key Differences : Chlorine atoms replace benzyloxy groups.
  • Implications : Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, making this compound highly reactive in nucleophilic substitutions. It is also classified as hazardous (Xi code) due to irritant properties, whereas benzyloxy derivatives are generally safer to handle .

3-(3-Bromo-4-Methoxyphenyl)-1,5-Diphenylpentane-1,5-Dione

  • Structure : Features diketone groups and a bromo-methoxy-substituted aryl ring .
  • Key Differences: The diketone structure enables chelation with metals and participation in cyclization reactions, which are less feasible in monoketones like 1,5-dibenzyloxy-3-pentanone. Conformational flexibility in the C5 chain allows diverse solid-state packing, as shown by dihedral angles (e.g., 63.6° between bromomethoxybenzene and terminal phenyl rings) .

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